Btk-IN-29

PROTAC DC50 BTK degradation

Btk-IN-29 (Catadegbrutinib) is a heterobifunctional PROTAC degrader that eliminates the entire BTK protein, overcoming C481S-mediated resistance. With an IC50 of 0.69 nM against the C481S mutant (>1,000-fold more potent than ibrutinib) and 85% tumor growth inhibition in REC-1 MCL models vs. 62% for zanubrutinib, it is the optimal benchmark compound for BTK resistance research. Highly selective—no degradation of EGFR, ITK, or TEC kinases at 1 µM. Currently in Phase 3 trials for R/R CLL/SLL. This compound is indispensable for preclinical proof-of-concept studies in BTK-driven resistant malignancies.

Molecular Formula C47H54N12O4
Molecular Weight 851.0 g/mol
Cat. No. B12386063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-29
Molecular FormulaC47H54N12O4
Molecular Weight851.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)C(C)NC(=O)C9=NC(=NO9)C(C)(C)C
InChIInChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1
InChIKeyZSOLMVZWDSGPDD-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Btk-IN-29 (Catadegbrutinib): A Clinical-Stage PROTAC BTK Degrader for B-Cell Malignancy Research


Btk-IN-29, also known as Catadegbrutinib or BGB-16673, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of Bruton's tyrosine kinase (BTK) [1]. Unlike traditional small-molecule inhibitors that occupy the kinase active site, Btk-IN-29 functions as a chimeric degradation activation compound (CDAC) that recruits the E3 ubiquitin ligase complex to BTK, leading to its polyubiquitination and subsequent proteasomal degradation . This mechanism eliminates the entire BTK protein, including its scaffolding functions, and is designed to overcome resistance mutations such as C481S that confer resistance to covalent BTK inhibitors [2]. The compound is currently in Phase 3 clinical evaluation for relapsed/refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) [3].

Why Conventional BTK Inhibitors Cannot Substitute for Btk-IN-29 in Resistant Disease Models


Conventional BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib function by occupying the kinase active site and forming a covalent bond with cysteine 481 (C481) to block ATP binding [1]. While these agents have transformed the treatment of B-cell malignancies, acquired resistance frequently emerges through the C481S mutation, which abrogates covalent binding and renders these inhibitors ineffective [2]. Non-covalent BTK inhibitors like pirtobrutinib can circumvent C481S-mediated resistance but still rely on occupancy-driven inhibition of kinase activity; they do not address the scaffold functions of BTK or downstream signaling that may persist even when kinase activity is blocked [3]. Btk-IN-29, as a PROTAC degrader, physically eliminates the entire BTK protein, abrogating both its enzymatic and scaffolding roles and thereby addressing resistance mechanisms that conventional occupancy-based inhibitors cannot overcome [4]. This mechanistic divergence means that in experimental systems modeling acquired BTK inhibitor resistance, Btk-IN-29 cannot be functionally replaced by any existing covalent or non-covalent BTK inhibitor.

Quantitative Differentiation of Btk-IN-29 Against Comparator BTK Inhibitors


PROTAC-Mediated Degradation Potency (DC50) vs. Occupancy-Based IC50

Btk-IN-29 demonstrates a degradation potency (DC50) of 1.7 nM in cellular BTK degradation assays, a metric distinct from the IC50 values reported for occupancy-based inhibitors [1]. This DC50 value reflects the concentration required to degrade 50% of the cellular BTK protein pool, whereas conventional inhibitors like ibrutinib (IC50 = 0.5 nM) and zanubrutinib (IC50 = 0.3 nM) only measure inhibition of enzymatic activity [2]. The functional consequence of this mechanistic difference is that Btk-IN-29 maintains full efficacy against BTK C481S mutant proteins (IC50 = 0.69 nM) , whereas ibrutinib loses all inhibitory activity against this same mutant (IC50 > 1 μM) [3].

PROTAC DC50 BTK degradation C481S mutation

Cellular Antiproliferative Activity in Ibrutinib-Resistant CLL Models

In chronic lymphocytic leukemia (CLL) cell line models with acquired resistance to ibrutinib, Btk-IN-29 exhibits antiproliferative activity with an IC50 of 0.5 μM, while simultaneously inducing 70% apoptosis in the same resistant cell population . In contrast, ibrutinib demonstrates no meaningful antiproliferative effect in these resistant models, consistent with the C481S mutation-mediated resistance mechanism [1]. In ibrutinib-sensitive CLL cell lines, Btk-IN-29 maintains comparable or superior potency with an IC50 of 0.3 μM .

CLL ibrutinib resistance cell proliferation IC50

Kinase Selectivity Profile: Reduced Off-Target Degradation vs. Ibrutinib

Btk-IN-29 is designed as a selective BTK degrader with minimal off-target protein degradation. In kinase selectivity panels, Btk-IN-29 demonstrates no significant degradation of EGFR, ITK, or TEC family kinases at concentrations up to 1 μM, whereas ibrutinib inhibits EGFR with an IC50 of 5.6 nM and ITK with an IC50 of 2.2 nM [1]. Acalabrutinib and zanubrutinib show improved selectivity over ibrutinib, with >100-fold selectivity for BTK over EGFR and ITK [2], but they remain inhibitors rather than degraders and do not address the scaffolding functions of BTK.

kinase selectivity off-target effects PROTAC EGFR ITK

In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models

In REC-1 mantle cell lymphoma (MCL) xenograft models expressing wild-type BTK, Btk-IN-29 achieves superior tumor growth inhibition compared to ibrutinib and zanubrutinib at equivalent oral doses [1]. Specifically, at 10 mg/kg daily oral dosing, Btk-IN-29 produces 85% tumor growth inhibition (%TGI), whereas zanubrutinib achieves 62% TGI and ibrutinib achieves 48% TGI in the same model [2]. The enhanced efficacy of Btk-IN-29 is attributed to its ability to degrade the entire BTK protein, thereby abrogating both enzymatic and scaffolding functions that may contribute to residual signaling in inhibitor-treated tumors [3].

MCL xenograft tumor growth inhibition PROTAC

Recommended Research Applications for Btk-IN-29 Based on Quantitative Evidence


Modeling and Overcoming Acquired Resistance to Covalent BTK Inhibitors

Btk-IN-29 is the optimal tool compound for studies investigating the C481S resistance mechanism. With an IC50 of 0.69 nM against the C481S mutant compared to >1 μM for ibrutinib, it provides a >1,000-fold advantage in potency . This makes it indispensable for validating target engagement and downstream signaling effects in resistant cell lines and patient-derived xenograft models that no longer respond to covalent inhibitors.

Investigating the Scaffolding Functions of BTK in B-Cell Signaling

Because Btk-IN-29 degrades the entire BTK protein rather than merely inhibiting its kinase activity, it uniquely enables researchers to dissect the scaffolding roles of BTK that are independent of its enzymatic function [1]. This is particularly relevant in mantle cell lymphoma, where kinase-dead BTK mutations have been observed in patients progressing on covalent BTK inhibitors [2].

Preclinical Efficacy Studies in BTK Inhibitor-Resistant B-Cell Malignancies

In REC-1 MCL xenograft models, Btk-IN-29 achieves 85% tumor growth inhibition compared to 62% for zanubrutinib and 48% for ibrutinib at equivalent doses [3]. This superior in vivo efficacy supports its use as a benchmark compound for evaluating novel BTK-targeting agents and for preclinical proof-of-concept studies in relapsed/refractory disease settings.

Selective BTK Degradation in Primary CLL Samples with Minimal Off-Target Effects

Btk-IN-29 demonstrates high selectivity with no degradation of EGFR, ITK, or TEC kinases at concentrations up to 1 μM, whereas ibrutinib inhibits these off-target kinases at nanomolar concentrations [4]. This selectivity profile makes Btk-IN-29 preferable for ex vivo studies using primary patient samples where confounding off-target effects must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.